molecular formula C13H17NO3 B6356166 (3-Methoxy-4-methylphenyl)(morpholino)methanone CAS No. 1090509-26-4

(3-Methoxy-4-methylphenyl)(morpholino)methanone

Cat. No.: B6356166
CAS No.: 1090509-26-4
M. Wt: 235.28 g/mol
InChI Key: SBPPRCPYQOQXNQ-UHFFFAOYSA-N
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Description

“(3-Methoxy-4-methylphenyl)(morpholino)methanone” is a chemical compound with the molecular formula C12H15NO3 . It is a heterocyclic compound, containing both oxygen and nitrogen atoms in its structure . The average mass of this compound is 221.252 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a methanone group, which is further connected to a 3-methoxy-4-methylphenyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 59.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 189.6±3.0 cm3 .

Future Directions

The future directions for “(3-Methoxy-4-methylphenyl)(morpholino)methanone” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, new methods of synthesis could be developed to improve the efficiency and yield of these compounds.

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPPRCPYQOQXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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